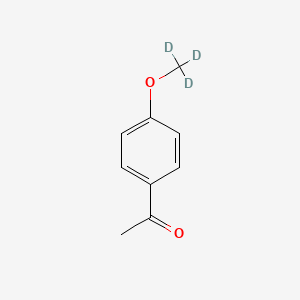

4-Methoxyacetophenone (D3)

Description

Significance of Deuterium (B1214612) Labeling in Modern Chemical Research

Deuterium labeling involves the selective replacement of one or more hydrogen atoms (protium) in a molecule with deuterium atoms. procat.in Though chemically similar to hydrogen, deuterium possesses an additional neutron, making it approximately twice as heavy. procat.in This mass difference is the foundation of the "kinetic isotope effect" (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. chem-station.comresearchgate.net Consequently, breaking a C-D bond requires more energy, resulting in slower reaction rates when this bond cleavage is the rate-determining step of a reaction. researchgate.net

This fundamental principle has far-reaching implications across various scientific disciplines. chem-station.com In pharmaceutical research, deuterium labeling is a key strategy to enhance the metabolic stability of drug candidates. bartleby.com By replacing hydrogens at sites of metabolic oxidation with deuterium, the rate of drug breakdown by enzymes like cytochrome P450 can be slowed, potentially improving a drug's half-life and therapeutic profile. guidechem.comnist.gov This approach led to the development and FDA approval of the first deuterated drug, deutetrabenazine. scirp.orgresearchgate.net

Beyond pharmaceuticals, deuterium-labeled compounds are indispensable tools for elucidating reaction mechanisms. chemimpex.com Researchers can track the fate of deuterium atoms through a chemical transformation to understand bond-forming and bond-breaking steps. chemimpex.com Furthermore, they serve as ideal internal standards for quantitative analysis using mass spectrometry, as they are chemically identical to the non-labeled analyte but distinguishable by their mass. chemimpex.com In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid interfering signals, and selective deuterium incorporation can aid in complex structural elucidations. sigmaaldrich.com

Table 1: Key Applications of Deuterium Labeling

| Application Area | Description | Research Impact |

|---|---|---|

| Pharmaceuticals | Enhances metabolic stability of drugs by slowing enzymatic C-H bond cleavage. bartleby.comnist.gov | Leads to improved pharmacokinetic profiles, potentially increasing efficacy and safety. bartleby.com |

| Mechanistic Studies | Used as a tracer to follow the pathway of atoms during a chemical reaction. chemimpex.com | Provides definitive evidence for proposed reaction mechanisms and intermediates. |

| Mass Spectrometry | Serves as a non-radioactive, stable internal standard for precise quantification. chemimpex.com | Improves the accuracy and reliability of analytical measurements in complex matrices. |

| NMR Spectroscopy | Used as solvents to eliminate proton signals from the spectrum. sigmaaldrich.com | Simplifies spectra, allowing for clearer interpretation and structural analysis of target molecules. sigmaaldrich.com |

| Metabolic Tracing | Allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of compounds in biological systems. vinatiorganics.comnih.gov | Offers critical insights into biochemical pathways and drug metabolism in vivo. nbinno.comnih.gov |

Overview of Deuterated Acetophenones: Synthesis and Research Utility

Acetophenone (B1666503) and its derivatives are common ketones that serve as foundational structures in organic chemistry. The deuteration of acetophenones can be achieved through various methods, often targeting the α-protons of the acetyl group, which are acidic and susceptible to base-catalyzed hydrogen-deuterium exchange with a deuterium source like deuterium oxide (D₂O). nih.gov For instance, treating acetophenone with a catalytic amount of deuterium chloride (DCl) in deuterated acetic acid can lead to the exchange of the alpha protons for deuterium. nih.gov More complex methods may involve using deuterated reagents in multi-step syntheses to achieve specific labeling patterns. massbank.eu

The primary research utility of deuterated acetophenones lies in the study of reaction mechanisms and kinetic isotope effects. For example, comparing the rate of a reaction (such as enolization or reduction) for acetophenone versus its deuterated counterpart (e.g., acetophenone-d3) allows for the calculation of the KIE. nih.gov A significant KIE provides strong evidence that the C-H bond at the labeled position is broken in the reaction's rate-determining step. Experiments involving the deuteration of acetophenone have been used to establish primary kinetic isotope effect values for processes like ortho-metallation. These studies are fundamental to understanding and optimizing chemical reactions. Isotope labeling experiments have also been used to study the stereochemistry of reactions, such as the asymmetric hydrogenation of acetophenone, revealing high levels of deuterium incorporation at specific positions. researchgate.net

Historical and Current Research Trajectories for 4-Methoxyacetophenone (D3)

4-Methoxyacetophenone, also known as acetanisole, is a widely used chemical intermediate. chemimpex.comvinatiorganics.com It is synthesized commercially via methods like the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640). procat.inbartleby.comscirp.org The non-deuterated compound is a key starting material in the synthesis of pharmaceuticals, fragrances, and polymers. chemimpex.comvinatiorganics.comnbinno.com

The specific isotopologue, 4-Methoxyacetophenone (D3), where the three hydrogens of the acetyl methyl group are replaced by deuterium, is a more specialized research tool. Its existence is confirmed by its entry in chemical databases and its distinct mass spectrum. While extensive publications detailing its specific use are not as widespread as for its non-deuterated parent, its research trajectories can be clearly inferred from the established applications of both deuterium labeling and the parent molecule itself.

Current and potential research applications for 4-Methoxyacetophenone (D3) include:

Internal Standard for Quantitative Analysis: The most direct and common application for 4-Methoxyacetophenone (D3) is as an internal standard for the accurate quantification of 4-Methoxyacetophenone in various analytical settings. Because it co-elutes with the non-deuterated form in chromatography but is easily distinguished by mass spectrometry, it is an ideal tool for studies in environmental monitoring, food chemistry, or in tracking the compound during chemical manufacturing processes. chemimpex.com

Metabolic and Pharmacokinetic Studies: 4-Methoxyacetophenone is a precursor in the synthesis of various pharmaceutical agents. vinatiorganics.comnbinno.com If a drug candidate derived from this molecule retains the acetyl group, 4-Methoxyacetophenone (D3) can be used to synthesize a deuterated version of that drug. This labeled drug can then be used in metabolic studies to determine the rate and pathways of its breakdown in the body. The D3-label specifically allows researchers to probe the metabolic stability of the acetyl group, a common site for enzymatic oxidation.

Mechanistic Investigations: As a substituted acetophenone, the D3-labeled version is a valuable substrate for studying the mechanisms of reactions involving the acetyl group. By comparing the reaction rates of the deuterated and non-deuterated forms in reactions such as enolization, condensation, or oxidation, researchers can determine the kinetic isotope effect and gain insight into the transition state of the reaction's slowest step. nih.gov

Table 2: Physicochemical Properties of 4-Methoxyacetophenone

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.18 g/mol |

| Appearance | White to pale yellow crystalline solid guidechem.comchemimpex.com |

| Melting Point | 36-38 °C sigmaaldrich.com |

| Boiling Point | 152-154 °C at 26 mmHg sigmaaldrich.com |

| CAS Number | 100-06-1 nbinno.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

153.19 g/mol |

IUPAC Name |

1-[4-(trideuteriomethoxy)phenyl]ethanone |

InChI |

InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3/i2D3 |

InChI Key |

NTPLXRHDUXRPNE-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)C |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for 4 Methoxyacetophenone D3

Deuteration Pathways and Mechanistic Considerations

The selective incorporation of deuterium (B1214612) into the 4-methoxyacetophenone scaffold can be accomplished via multiple synthetic routes. The choice of method depends on the desired labeling pattern and the required deuterium incorporation level.

Hydrogen Isotope Exchange (HIE) in Deuterated Solvents (e.g., CF3COOD)

Hydrogen Isotope Exchange (HIE) represents a direct approach for deuterium labeling. This method relies on the exchange of protons in the molecule with deuterons from a deuterated solvent, often facilitated by an acid or base catalyst. nih.gov For 4-methoxyacetophenone, using a deuterated acid like trifluoroacetic acid-d (CF3COOD) can promote the exchange of labile protons. nanalysis.com The process typically involves keto-enol tautomerism, where the enol form allows for the exchange of α-protons to the carbonyl group. nih.gov The efficiency of the exchange is influenced by factors such as the acidity of the medium, temperature, and reaction time. nih.gov

While straightforward, HIE can sometimes lead to a distribution of deuterated species and may require optimization to achieve high levels of specific labeling. The back-exchange of deuterium is also a possibility that needs to be managed during workup and purification. nih.gov

Deuterium Addition Reactions for Selective Labeling

Deuterium can be selectively introduced into the 4-methoxyacetophenone molecule through addition reactions to unsaturated precursors. For instance, the reduction of a suitable precursor containing a carbon-carbon double or triple bond with deuterium gas (D2) in the presence of a catalyst can install deuterium atoms at specific positions.

While not a direct deuteration of 4-methoxyacetophenone itself, this strategy allows for the synthesis of deuterated analogues by first modifying the starting material. For example, if a vinyl or ethynyl (B1212043) group were present on the aromatic ring or as a substituent, its reduction with D2 would lead to a deuterated ethyl or acetyl group, respectively. The choice of catalyst (e.g., palladium, platinum, or rhodium) can influence the stereochemistry and efficiency of the deuterium addition.

Deoxygenative Deuteration of Carbonyl Functionalities

Deoxygenative deuteration offers a powerful method for introducing deuterium at the benzylic position by converting the carbonyl group of 4-methoxyacetophenone into a CD2 group. This transformation involves the cleavage of the carbon-oxygen double bond and the formation of two new carbon-deuterium bonds.

A notable method for deoxygenative deuteration is the palladium-catalyzed deuterogenolysis of ketones using deuterium gas (D2). researchgate.net This approach allows for the direct conversion of the carbonyl group in compounds like 4-methoxyacetophenone into a deuterated methylene (B1212753) group. The reaction typically proceeds under mild conditions and exhibits good functional group tolerance. researchgate.net The mechanism involves the activation of the C-O bond by the palladium catalyst, followed by cleavage and subsequent reaction with D2 to form the deuterated product. researchgate.net

Electrochemical methods provide an alternative pathway for the deoxygenative deuteration of ketones. researchgate.netrsc.org In this process, an electric current is used to drive the reduction of the carbonyl group. The reaction can be performed in the presence of a deuterium source, such as D2O, to achieve deuteration. researchgate.net Paired electrolysis, where both anodic and cathodic reactions are utilized, can be an efficient strategy. rsc.org For instance, the complexation of the ketone with a triphenylphosphine (B44618) radical cation generated at the anode can facilitate the reduction of the carbonyl group. researchgate.netrsc.org Subsequent cleavage of the C-O bond and reaction with a deuterium donor leads to the deuterated product. researchgate.net

Table 1: Research Findings on Deoxygenative Deuteration of Ketones

| Method | Catalyst/Conditions | Deuterium Source | Key Findings | Reference |

| Catalytic Deuterogenolysis | Palladium catalyst | D2 gas | Mild reaction conditions, broad substrate scope, high chemoselectivity. | researchgate.net |

| Electrochemical Reduction | Paired electrolysis, triphenylphosphine | D2O | Efficient deoxygenative reduction of ketones via radical intermediates. | researchgate.netrsc.org |

| Ruthenium-Catalyzed Deoxygenation | Ruthenium catalyst, HOME chemistry | In situ deuteration | Regiospecific deuteration at the methylene site with high deuterium content. | rsc.org |

Ligand-Directed C-H Deuteration using Transition Metal Catalysis (e.g., Pd-NHC)

Transition metal catalysis, particularly with palladium catalysts bearing N-heterocyclic carbene (NHC) ligands, enables the direct and selective deuteration of C-H bonds. nih.gov The ketone functionality in 4-methoxyacetophenone can act as a directing group, guiding the catalyst to activate and cleave a specific C-H bond, typically at the ortho position of the aromatic ring. nih.gov This is followed by the introduction of a deuterium atom from a suitable source.

The use of bulky and electron-rich NHC ligands can enhance the efficiency and selectivity of the C-H activation process. researchgate.net This method is advantageous for achieving site-specific deuteration that might be difficult to obtain through other means. The reaction conditions, including the choice of catalyst, ligand, solvent, and deuterium source, are crucial for optimizing the yield and level of deuterium incorporation. researchgate.net

Deuteration of Aliphatic Acetyl Protons Adjacent to the Carbonyl Group

The incorporation of deuterium into the acetyl group of 4-Methoxyacetophenone, specifically at the protons adjacent to the carbonyl group, is a key isotopic labeling strategy. This transformation is typically achieved through acid- or base-catalyzed hydrogen-deuterium exchange reactions. acs.orgnih.gov

In an acidic medium, the process is initiated by the protonation of the carbonyl oxygen. This is followed by the removal of an α-hydrogen by a weak base, leading to the formation of an enol intermediate. libretexts.org The enol then tautomerizes back to the keto form, incorporating a deuterium atom from the deuterated solvent, commonly deuterium oxide (D₂O). libretexts.orgrsc.org This process can be repeated to replace all three α-hydrogens with deuterium. libretexts.org The use of superacids, such as in situ generated [D]⁺[B(C₆F₅)₄]⁻, has been shown to be highly efficient for the α-deuteration of ketones, offering high deuterium incorporation (up to 99%) and compatibility with various functional groups. rsc.orgrsc.org

The efficiency of these exchange reactions can be influenced by several factors, including the concentration of the acid or base catalyst, the temperature, and the reaction time. rsc.org For example, a study on superacid-catalyzed α-deuteration of ketones found optimal conditions to be 5 mol% of the catalyst precursor with 55 equivalents of D₂O at 100 °C for 10 hours. rsc.org

Catalytic Approaches in Deuterated 4-Methoxyacetophenone Synthesis

Heterogeneous Catalysis for Deuterium Incorporation

Heterogeneous catalysis offers a practical and often more environmentally friendly approach for the synthesis of deuterated compounds like 4-Methoxyacetophenone (D3). researchgate.netnih.gov These methods typically involve a solid catalyst, which can be easily separated from the reaction mixture, simplifying purification and allowing for potential catalyst recycling. youtube.com

Commonly used heterogeneous catalysts for H-D exchange reactions include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C). researchgate.net In these systems, deuterium gas (D₂) or, more conveniently, deuterium oxide (D₂O) serves as the deuterium source. researchgate.netnih.gov When D₂O is used, D₂ gas can be generated in situ, for example, through the reaction of a metal like aluminum with D₂O, which then participates in the exchange reaction facilitated by the catalyst. nih.gov This in-situ generation of D₂ avoids the handling of flammable and explosive deuterium gas. nih.gov

The general mechanism involves the activation of the C-H bond at the α-position to the carbonyl group on the surface of the metal catalyst, followed by exchange with deuterium atoms. The use of nanostructured iron catalysts derived from biomass has also been reported for the deuteration of arenes and heteroarenes using D₂O, highlighting a move towards more sustainable catalytic systems. nih.gov

Influence of Catalyst Properties on Deuteration Selectivity and Yield

The selectivity and yield of the deuteration reaction are significantly influenced by the properties of the heterogeneous catalyst. Key factors include the nature of the metal, the support material, and the presence of any ligands or stabilizers. nih.gov

Nature of the Metal: Different metals exhibit varying activities and selectivities. For instance, palladium catalysts are often selective towards benzylic positions, while platinum can favor exchange at aromatic positions. youtube.com The choice of metal is therefore crucial for directing the deuterium incorporation to the desired site, in this case, the acetyl group of 4-methoxyacetophenone.

Catalyst Support: The support material, such as activated carbon, can influence the dispersion of the metal nanoparticles and their interaction with the substrate. The porosity and surface area of the support can affect the accessibility of the catalytic sites.

Ligands and Stabilizers: The presence of ligands or stabilizing agents on the surface of the metal nanoparticles can dramatically alter the catalyst's selectivity. nih.gov For example, in the deuteration of phosphines, the choice of stabilizer on ruthenium or rhodium nanoparticles determined whether the H/D exchange occurred on the aromatic rings or the alkyl substituents. nih.gov This principle can be extended to the deuteration of ketones, where tailored catalysts could enhance selectivity for the α-protons.

Reaction Conditions: Parameters such as temperature, pressure, and the choice of deuterium source (D₂ gas vs. D₂O) also play a critical role. nih.govyoutube.com For example, some palladium-catalyzed H-D exchange reactions proceed under mild conditions, which is advantageous for substrates with sensitive functional groups. nih.gov

The interplay of these factors allows for the fine-tuning of the catalytic system to achieve high yields and precise control over the location of deuterium incorporation in the 4-Methoxyacetophenone molecule.

Precursor Syntheses and Deuterium Introduction Strategies

Friedel-Crafts Acylation for Non-Deuterated Precursors

The primary method for synthesizing the non-deuterated precursor, 4-methoxyacetophenone, is the Friedel-Crafts acylation of anisole (B1667542). bartleby.comscirp.orgscirp.org This classic electrophilic aromatic substitution reaction involves reacting anisole with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst. bartleby.comsigmaaldrich.combyjus.com

The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid catalyst (e.g., AlCl₃). sigmaaldrich.combyjus.com The electron-rich aromatic ring of anisole then attacks the acylium ion. docsity.com The methoxy (B1213986) group (-OCH₃) on anisole is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. docsity.comyoutube.comdepaul.edu This directs the incoming acyl group predominantly to the para position, leading to the formation of 4-methoxyacetophenone with high selectivity. scirp.orgdepaul.edu

While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can generate significant waste. bartleby.com Modern approaches have focused on using solid acid catalysts, such as zeolites (e.g., mordenite), which offer advantages like high selectivity, reusability, and being more environmentally friendly. scirp.orgscirp.orgresearchgate.netresearchgate.net For instance, using mordenite (B1173385) zeolite as a catalyst in the acylation of anisole with acetic anhydride has been shown to give quantitative conversion and over 99% selectivity for 4-methoxyacetophenone. scirp.orgscirp.org

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Anisole

| Catalyst | Acylating Agent | Solvent | Reaction Time | Conversion (%) | Selectivity for 4-Methoxyacetophenone (%) | Reference |

|---|---|---|---|---|---|---|

| AlCl₃ | Acetic Anhydride | Dichloromethane | 15 min (followed by workup) | Not specified | Not specified | bartleby.com |

| Mordenite (MOR(200)) | Acetic Anhydride | Acetic Acid | 3 h | >99 | >99 | scirp.org |

Biocatalytic Enantioselective Reduction of Acetophenone (B1666503) Derivatives as Deuteration Precursors

An alternative strategy for introducing deuterium involves the use of chiral precursors, which can be synthesized via biocatalytic enantioselective reduction of acetophenone derivatives. rsc.orgresearchgate.net This approach is particularly valuable when stereospecific deuteration is desired. The process involves reducing a prochiral ketone to a chiral alcohol using whole-cell biocatalysts or isolated enzymes (ketoreductases/alcohol dehydrogenases). rsc.orgnih.govresearchgate.net

These biocatalysts, often derived from organisms like Daucus carota (carrot), yeasts (Saccharomyces cerevisiae), or bacteria (Lactobacillus, Rhodococcus), can exhibit high enantioselectivity, producing one enantiomer of the alcohol in high excess. nih.govmdpi.comnih.govnih.gov The resulting chiral alcohol, (R)- or (S)-1-(4-methoxyphenyl)ethanol, can then serve as a precursor for subsequent chemical transformations to introduce deuterium. For example, the hydroxyl group can be converted into a good leaving group, followed by a substitution reaction with a deuterium source.

The efficiency and enantioselectivity of these bioreductions can be influenced by various factors, including the choice of biocatalyst, substrate concentration, pH, temperature, and the use of co-solvents or surfactants to improve substrate solubility. nih.govmdpi.com For instance, the addition of the surfactant Tween® 20 has been shown to improve both the conversion rate and enantioselectivity in the bioreduction of acetophenones catalyzed by carrots. nih.gov

Table 2: Examples of Biocatalytic Reduction of Acetophenone Derivatives

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee %) | Key Findings | Reference |

|---|---|---|---|---|---|

| Daucus carota (carrot) root | Acetophenones | Optically enriched 1-phenylethanols | High | Addition of Tween® 20 improves conversion and enantioselectivity. | nih.gov |

| Pichia glucozyma (KRED1-Pglu) | Mono-substituted acetophenones | Chiral alcohols | Varies | Activity and enantioselectivity are influenced by electronic and steric effects of the substrate. | rsc.org |

| Bacillus cereus TQ-2 | Acetophenone | (R)-1-phenylethanol | 99 | Exhibits high anti-Prelog enantioselectivity. | mdpi.com |

Advanced Spectroscopic Characterization and Isotopic Analysis of 4 Methoxyacetophenone D3

Vibrational Spectroscopic Analysis for Deuterium (B1214612) Effects

Vibrational spectroscopy is a powerful tool for probing the structural and bonding characteristics of molecules. The substitution of hydrogen with deuterium, a heavier isotope, induces noticeable shifts in vibrational frequencies, providing a sensitive handle for assigning vibrational modes and understanding intramolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignments

The FTIR spectrum of 4-methoxyacetophenone is characterized by a number of distinct absorption bands corresponding to the various functional groups present in the molecule. In the deuterated analogue, 4-Methoxyacetophenone (D3), significant changes are expected in the vibrational modes associated with the methoxy (B1213986) group.

While specific experimental FTIR spectra for 4-Methoxyacetophenone (D3) are not widely available in the public domain, the expected shifts can be predicted based on established principles of isotopic substitution. The C-H stretching vibrations of the methyl group in the non-deuterated compound typically appear in the 2950-2850 cm⁻¹ region. Upon deuteration to a CD₃ group, these C-D stretching vibrations are expected to shift to a lower frequency, approximately in the 2200-2100 cm⁻¹ range, due to the increased reduced mass of the C-D bond compared to the C-H bond. libretexts.orgyoutube.com

Other key vibrational modes of 4-methoxyacetophenone include the C=O stretching of the ketone group, typically observed around 1680 cm⁻¹, and various aromatic C-C stretching and C-H bending vibrations. For instance, a study on 4-methoxyacetophenone reported C-H stretching vibrations in the phenyl ring between 3103 - 2911 cm⁻¹ in the FTIR spectrum. nih.gov The C=C and C-C single bond vibrations are also well-defined. nih.gov Deuteration of the methoxy group is not expected to significantly alter the frequencies of the vibrations localized to the aromatic ring or the carbonyl group, as these are electronically and mechanically decoupled from the methoxy group's hydrogen atoms.

Table 1: Predicted FTIR Vibrational Frequencies for 4-Methoxyacetophenone and Expected Shifts for 4-Methoxyacetophenone (D3)

| Functional Group | Vibrational Mode | 4-Methoxyacetophenone (cm⁻¹) (Experimental/Theoretical) | Expected 4-Methoxyacetophenone (D3) (cm⁻¹) |

| Methoxy | C-H Symmetric/Asymmetric Stretch | ~2950-2850 | ~2200-2100 |

| Methoxy | CH₃ Bending/Deformation | ~1450 | Lower frequency |

| Carbonyl | C=O Stretch | ~1680 | Minor to no shift |

| Aromatic Ring | C-H Stretch | ~3100-3000 | Minor to no shift |

| Aromatic Ring | C=C Stretch | ~1600-1400 | Minor to no shift |

Note: The values for 4-Methoxyacetophenone (D3) are predictive and based on theoretical principles of isotopic substitution.

Raman Spectroscopy and Potential Energy Distribution (PED) Analysis of Deuterated Bonds

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and non-polar bonds. In the context of 4-Methoxyacetophenone (D3), Raman spectroscopy would be instrumental in observing the symmetric C-D stretching and bending modes.

For 4-Methoxyacetophenone (D3), a PED analysis would be expected to show that the vibrational modes in the 2200-2100 cm⁻¹ region are almost purely composed of C-D stretching coordinates of the deuterated methoxy group. Similarly, the lower frequency bending modes would show significant contributions from the D-C-D angle bending coordinates. Comparing the PED analysis of the deuterated and non-deuterated compounds allows for a precise understanding of how vibrational energy is distributed throughout the molecule and how this is affected by isotopic substitution. nih.gov

Analysis of Substituent Effects on Vibrational Frequencies due to Deuteration

The primary effect of deuteration is the mass effect, which directly influences the vibrational frequency as described by Hooke's Law for a simple harmonic oscillator. The frequency is inversely proportional to the square root of the reduced mass of the vibrating system. Replacing hydrogen with deuterium approximately doubles the mass, leading to a significant frequency drop for modes involving the substituted atom. libretexts.orgyoutube.com

Beyond this primary effect, deuteration can also induce secondary electronic effects, although these are generally much smaller. The slightly different electron-donating character of a C-D bond compared to a C-H bond can subtly influence the electronic structure of the rest of the molecule, leading to minor shifts in the vibrational frequencies of other functional groups. For instance, the C=O stretching frequency might experience a very small shift due to the change in the inductive effect of the methoxy group upon deuteration. However, these secondary effects are often negligible compared to the primary mass effect. Studies on other deuterated aromatic ketones have shown that the impact on remote functional groups is minimal. nih.gov

Infrared Studies of Adsorption of Deuterated Acetophenones on Solid Surfaces (e.g., Niobic Acid, Titania)

The adsorption of carbonyl compounds on solid surfaces is a critical aspect of heterogeneous catalysis. Infrared spectroscopy is a powerful technique to study these interactions. While specific studies on the adsorption of 4-Methoxyacetophenone (D3) on niobic acid or titania are scarce, research on the adsorption of non-deuterated acetophenone (B1666503) on surfaces like silica (B1680970) and titania provides valuable insights.

Studies have shown that acetophenone can interact with surface hydroxyl groups on silica via hydrogen bonding with its carbonyl oxygen. wikipedia.org On metal oxides like titania, which possess Lewis acid sites, acetophenone can adsorb through the coordination of the carbonyl oxygen to these sites. This interaction typically leads to a lowering of the C=O stretching frequency in the IR spectrum, with the magnitude of the shift indicating the strength of the Lewis acid site.

In the case of 4-Methoxyacetophenone (D3), the deuteration of the methoxy group would serve as a spectroscopic label. While the primary interaction with the surface is through the carbonyl group, the vibrational modes of the deuterated methoxy group could be monitored to understand how the molecular orientation and conformation change upon adsorption. For instance, any perturbation of the C-D vibrational modes upon adsorption could indicate secondary interactions between the methoxy group and the surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Labeling

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for the analysis of isotopically labeled compounds.

Deuterium Nuclear Magnetic Resonance (2H NMR) for Direct Isotopic Characterization

Deuterium (²H) NMR spectroscopy is the most direct method for confirming the presence and position of deuterium in a molecule. magritek.com Since deuterium has a nuclear spin of I=1, it is NMR active. The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, allowing for the straightforward identification of the chemical environment of the deuterium atoms. blogspot.com

For 4-Methoxyacetophenone (D3), the ²H NMR spectrum would be expected to show a single resonance corresponding to the deuterium atoms of the -OCD₃ group. The chemical shift of this signal would be very close to the chemical shift of the -OCH₃ protons in the ¹H NMR spectrum of the non-deuterated compound (typically around 3.8 ppm). The integration of this signal can be used to determine the isotopic purity of the compound. nih.govnih.gov

Furthermore, the absence of a signal at ~3.8 ppm in the ¹H NMR spectrum of 4-Methoxyacetophenone (D3) would provide strong evidence for the successful and complete deuteration at the methoxy position. The combination of ¹H and ²H NMR is a robust strategy for the comprehensive characterization and purity assessment of deuterated compounds. nih.govrsc.org

¹H and ¹³C NMR Isotropic Chemical Shift Calculations and Experimental Validation in Deuterated Variants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Methoxyacetophenone, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon environments within the molecule. In the deuterated variant, 4-Methoxyacetophenone (D3), where the three protons of the methoxy group are replaced by deuterium atoms, significant and predictable changes are observed in the NMR spectra.

Experimental ¹H and ¹³C NMR of 4-Methoxyacetophenone:

The experimental ¹H NMR spectrum of standard 4-Methoxyacetophenone typically shows four distinct signals. The protons on the aromatic ring appear as two doublets, a result of the electron-donating methoxy group and the electron-withdrawing acetyl group influencing their chemical environment. chemicalforums.com The protons ortho to the acetyl group are deshielded and appear downfield, while the protons ortho to the methoxy group are shielded and appear upfield. chemicalforums.com The methoxy and acetyl groups each produce a singlet.

The ¹³C NMR spectrum complements this, showing distinct signals for each carbon atom, including the carbonyl carbon, the quaternary carbons of the benzene (B151609) ring, the protonated aromatic carbons, and the carbons of the methoxy and acetyl groups. rsc.orgrsc.org

Predicted and Validated Shifts in 4-Methoxyacetophenone (D3):

In 4-Methoxyacetophenone (D3), the most dramatic change in the ¹H NMR spectrum is the disappearance of the singlet corresponding to the methoxy protons (O-CH₃) at approximately 3.84 ppm. rsc.org This is the primary indicator of successful deuteration at this position.

In the ¹³C NMR spectrum, the carbon of the deuterated methoxy group (O-CD₃) will still be present but will exhibit a multiplet splitting pattern due to coupling with deuterium, which has a nuclear spin of 1. The signal will typically appear as a triplet with a 1:1:1 intensity ratio. eurisotop.com Furthermore, a slight upfield shift (isotope effect) may be observed for this carbon compared to its non-deuterated counterpart. The chemical shifts of other carbons in the molecule are generally not significantly affected.

Below are the typical experimental chemical shift values for the non-deuterated compound, which serve as a reference for validating the spectra of the D3 variant.

Table 1: Experimental NMR Data for 4-Methoxyacetophenone in CDCl₃ This table is interactive. Users can sort and filter the data.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | 7.91 | d | 8.0 | 2H, Ar-H ortho to C=O | rsc.org |

| ¹H | 6.91 | d | 8.0 | 2H, Ar-H ortho to OCH₃ | rsc.org |

| ¹H | 3.84 | s | 3H, OCH₃ | rsc.org | |

| ¹H | 2.53 | s | 3H, COCH₃ | rsc.org | |

| ¹³C | 196.8 | s | C=O | rsc.orgrsc.org | |

| ¹³C | 163.5 | s | C-OCH₃ | rsc.org | |

| ¹³C | 130.6 | s | C-H ortho to C=O | rsc.org | |

| ¹³C | 130.3 | s | C-COCH₃ | rsc.org | |

| ¹³C | 113.7 | s | C-H ortho to OCH₃ | rsc.org | |

| ¹³C | 55.4 | s | OCH₃ | rsc.org |

Quantitative NMR for Deuterium Incorporation Levels

Quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance or, in this case, the level of isotopic enrichment. researchgate.net For 4-Methoxyacetophenone (D3), ¹H qNMR can be used to precisely measure the degree of deuterium incorporation.

The methodology involves acquiring a ¹H NMR spectrum of the deuterated sample under conditions that ensure a linear response between signal intensity and concentration. The percentage of deuterium incorporation is determined by comparing the integral of any remaining residual proton signals from the methoxy group to the integrals of other non-deuterated protons in the molecule, such as the aromatic or acetyl protons, which serve as an internal standard. rsc.org For example, the ratio of the integral of the methoxy signal to the integral of the acetyl signal (which should be 3 protons) directly correlates to the level of non-deuteration.

Alternatively, Deuterium NMR (²H NMR) can be employed. sigmaaldrich.com In this technique, only the deuterium signal is observed, providing a clean spectrum without interference from proton signals. sigmaaldrich.com By using a non-deuterated solvent and a reference standard, the intensity of the deuterium signal from the -OCD₃ group can be quantified to confirm the high level of enrichment. sigmaaldrich.com This method is particularly advantageous for highly deuterated compounds where residual proton signals are too weak for accurate quantification in ¹H NMR. sigmaaldrich.com

Mass Spectrometry for Deuterium Enrichment and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Deuterated Species

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the successful synthesis of isotopically labeled compounds like 4-Methoxyacetophenone (D3). HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the unambiguous determination of elemental compositions. rsc.org

For 4-Methoxyacetophenone (D3), HRMS can easily distinguish the deuterated molecule from its non-deuterated counterpart. The exact mass of the non-deuterated C₉H₁₀O₂ is 150.06808 g/mol . spectrabase.com The replacement of three hydrogen atoms (¹H, exact mass 1.007825 u) with three deuterium atoms (²H, exact mass 2.014102 u) results in a predictable mass increase.

Calculated Exact Masses:

4-Methoxyacetophenone (C₉H₁₀O₂): 150.06808 u

4-Methoxyacetophenone (D3) (C₉H₇D₃O₂): 153.08696 u

By analyzing the deuterated sample with HRMS, the observed mass of the molecular ion ([M+H]⁺ would be 154.09479) can be compared to the calculated theoretical mass. researchgate.net A close match confirms the incorporation of three deuterium atoms and validates the identity of the synthesized compound. nih.gov

Fragmentation Pathway Analysis and Isotope Effects in Deuterated Compounds

Mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS) or tandem mass spectrometry (MS/MS), is used to study the fragmentation pathways of molecules. The fragmentation pattern is a unique fingerprint that provides structural information. Isotopic labeling with deuterium is a classic strategy to elucidate these fragmentation mechanisms. core.ac.ukwvu.edu

The electron ionization (EI) mass spectrum of non-deuterated 4-Methoxyacetophenone shows a prominent molecular ion peak at m/z 150. The most abundant fragment ion is typically observed at m/z 135, corresponding to the loss of a methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion. chemicalbook.comnist.gov

Key Fragmentation Pathways:

[M]⁺• → [M - •CH₃]⁺: The primary fragmentation is the alpha-cleavage loss of the acetyl methyl group.

C₉H₁₀O₂⁺• (m/z 150) → [C₈H₇O₂]⁺ (m/z 135) + •CH₃

[M - •CH₃]⁺ → [C₇H₇O]⁺: The acylium ion can then lose carbon monoxide (CO).

[C₈H₇O₂]⁺ (m/z 135) → [C₇H₇O]⁺ (m/z 107) + CO

[C₇H₇O]⁺ → [C₅H₅]⁺: Subsequent fragmentation can lead to the loss of formaldehyde (B43269) (CH₂O).

[C₇H₇O]⁺ (m/z 107) → [C₆H₅]⁺ (m/z 77) + CH₂O

In 4-Methoxyacetophenone (D3), the deuterium label is on the methoxy group, not the acetyl group. Therefore, the primary fragmentation leading to the base peak at m/z 135 (loss of •CH₃) is not directly affected. However, fragments that retain the methoxy group will show a mass shift of +3 amu. For example, if a fragmentation pathway involved the loss of the methoxy group, one would observe the loss of •CD₃ (mass 18) instead of •OCH₃ (mass 31), which is not a primary route for this molecule. The comparison of the mass spectra of the labeled and unlabeled compounds allows for the definitive assignment of fragment structures, confirming which parts of the original molecule are retained in each fragment ion. core.ac.uk

Surface-Sensitive Spectroscopic Techniques for Adsorption of Deuterated Methoxyacetophenones

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemisorption and Binding Energy Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. researchgate.netyoutube.com It is an ideal tool for studying the adsorption and interaction of molecules like deuterated methoxyacetophenones on various substrates.

When 4-Methoxyacetophenone (D3) is adsorbed onto a surface, XPS can provide detailed information about the nature of the interaction. The analysis involves irradiating the surface with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the top layer of the material. youtube.com

Binding Energy Analysis: The binding energy of the core-level electrons (e.g., C 1s, O 1s) is sensitive to the chemical environment of the atom. If the molecule chemisorbs onto a surface, meaning a chemical bond is formed, shifts in the binding energies of the atoms involved in the bonding will be observed. nih.gov

For instance, if the carbonyl oxygen of 4-Methoxyacetophenone interacts with a metal surface, the O 1s peak may shift to a lower binding energy, indicating a charge transfer from the surface to the oxygen atom. nih.gov Similarly, the C 1s spectrum can be deconvoluted to distinguish between the different types of carbon atoms in the molecule (C=O, C-O, C-C, C-H). Changes in the positions and shapes of these component peaks upon adsorption provide direct evidence of which functional groups are involved in the surface bonding. researchgate.netresearchgate.net The use of the deuterated variant does not significantly alter the XPS spectrum, as XPS is insensitive to isotopic differences, but it ensures that the studied molecule is the one of interest, especially in complex experimental setups.

Core-Level Binding Energy Calculations (Koopmans' Theorem with D3 corrections)

In the advanced characterization of 4-Methoxyacetophenone (D3), computational methods provide profound insights into its electronic structure. Core-level binding energy calculations, particularly when employing Koopmans' theorem with Grimme's D3 dispersion corrections, offer a theoretical framework for interpreting experimental data, such as that obtained from X-ray Photoelectron Spectroscopy (XPS).

Koopmans' theorem posits that the binding energy of a single electron is equivalent to the negative of its molecular orbital energy within the Hartree-Fock approximation. wikipedia.orglibretexts.org This theorem is applied to predict the core-level energies, such as those for the Carbon 1s (C(1s)) and Oxygen 1s (O(1s)) orbitals. While a useful approximation, the accuracy of Koopmans' theorem is enhanced by accounting for electron correlation and relaxation effects, which are significant sources of error. wikipedia.orgictp.it

In computational studies of methoxyacetophenone, core-level energies have been calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level with the inclusion of D3 corrections. ucl.ac.uk These calculations are instrumental in assigning peaks observed in experimental XPS spectra to specific chemical species and bonding environments within the molecule.

To align the theoretical values with experimental results, a calibration process is often necessary. For instance, a correction term can be determined by comparing calculated energies with known experimental XPS binding energies for related simple molecules like acetone (B3395972) and methanol. ucl.ac.uk In one such study, a correction of +8.0 eV was applied to the calculated C(1s) core-energy levels and +11.4 eV to the O(1s) levels to provide theoretical binding energies comparable to experimental values. ucl.ac.uk

The application of these computational methods allows for the prediction of binding energies for various atoms within the 4-Methoxyacetophenone structure under different conditions, such as adsorption on a substrate. For example, calculated C(1s) binding energies can help distinguish between carbon atoms in different chemical environments, such as the carbonyl group (C=O), the methoxy group (O-CH3), the aromatic ring, and any bonds formed with a surface (e.g., C-Si). ucl.ac.uk

Below are tables representing typical calculated binding energies for the core levels of methoxyacetophenone, illustrating the distinct values for oxygen and carbon atoms based on their bonding environment.

Table 1: Calculated O(1s) Core-Level Binding Energies for Methoxyacetophenone Surface Species

This table displays the predicted O(1s) binding energies from DFT simulations for potential dominant species on a surface. The broad range of energies highlights how theoretical calculations can help identify the most likely structures present in an experimental setting. ucl.ac.uk

| Dominant Surface Species | Predicted O(1s) Binding Energy (eV) |

| Methyl-Cleavage Structure | Corresponds to experimentally observed peaks |

| Across-Trough Methyl-Cleavage | Corresponds to experimentally observed peaks |

| Other Potential Structures | Span a range of nearly 5 eV |

Data derived from DFT simulations at the B3LYP/6-311++G(d,p) level with D3 corrections. ucl.ac.uk

Table 2: Experimentally Observed and Assigned C(1s) XPS Peak Binding Energies

This table shows experimentally measured C(1s) binding energies at high surface coverage and their assignments based on literature and computational analysis. ucl.ac.uk

| Observed Peak (eV) | Assignment |

| 283.8 | C-Si Bonding |

| 284.7 | Aromatic C |

| 285.7 | Methoxy C (O-CH3) |

| 286.5 | Aromatic C bonded to O |

| 287.4 | Carbonyl C (C=O) |

These assignments are supported by comparing experimental data with calculated binding energy estimates. ucl.ac.uk

These computational approaches, combining Koopmans' theorem with DFT and D3 corrections, are crucial for a detailed understanding of the electronic properties of 4-Methoxyacetophenone (D3) and for the accurate interpretation of complex spectroscopic data. ucl.ac.uk

Theoretical and Computational Investigations of Deuterated 4 Methoxyacetophenone

Quantum Chemical Modeling of Deuterated 4-Methoxyacetophenone

Quantum chemical modeling is essential for understanding the fundamental characteristics of deuterated 4-Methoxyacetophenone. It allows for the prediction of molecular geometry, stability, and various properties without the need for empirical data.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. researchgate.net For 4-Methoxyacetophenone and its deuterated form, DFT calculations are employed to find the lowest energy three-dimensional arrangement of atoms. The process of geometry optimization involves finding the coordinates on the potential energy surface (PES) where the net forces on all atoms are zero, representing a stable structure. grafiati.com

Conformational analysis of 4-Methoxyacetophenone is critical due to the rotational freedom around the single bonds connecting the acetyl and methoxy (B1213986) groups to the aromatic ring. By systematically rotating these groups and calculating the energy at each step (a PES scan), researchers can identify all possible conformers and the energy barriers between them. researchgate.net Studies on related compounds have shown that this analysis can reveal several stable conformers. For a derivative of 4-Methoxyacetophenone, five potential conformers were identified through computational analysis, with two being stable enough for isolation at room temperature. researchgate.net The most stable conformer is typically the one with the lowest calculated energy, which often minimizes steric hindrance between the substituent groups.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a collection of mathematical functions used to construct the molecular orbitals.

Pople Style Basis Sets : The 6-311++G(d,p) basis set is widely used for organic molecules. ijrat.orgresearchgate.net It is a split-valence basis set, meaning it uses multiple functions to describe valence electrons, providing flexibility. The 6-311 indicates that core orbitals are described by a single function (a contraction of 6 primitive Gaussian functions), while valence orbitals are split into three functions (contracted from 3, 1, and 1 primitive Gaussians). The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing weakly bound electrons. The (d,p) notation signifies the addition of polarization functions (d-type on heavy atoms, p-type on hydrogens) that allow for orbital shape distortion, leading to a more accurate description of chemical bonds. nih.gov

Correlation-Consistent Basis Sets : The cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) basis set is another high-level option known for systematically converging towards the complete basis set limit as the size (Zeta level) increases.

Dispersion Corrections : Standard DFT functionals like B3LYP can be deficient in describing long-range electron correlation, which gives rise to van der Waals forces or dispersion interactions. To rectify this, empirical corrections can be added. The DFT-D3 correction scheme is a popular method that adds an energy term to account for these missing interactions, improving the accuracy of calculations, especially for conformational energies and intermolecular interactions. ucl.ac.ukjksus.org

Validation of the chosen computational level is typically performed by comparing calculated results, such as bond lengths, bond angles, and vibrational frequencies, with available experimental data for the parent molecule or related structures. nih.gov

DFT calculations can predict key thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G). ijrat.orgnih.gov These values are derived from the calculated vibrational frequencies of the optimized molecular structure.

For deuterated isomers of 4-Methoxyacetophenone, such as 4-Methoxyacetophenone-d3, the primary difference in thermodynamic properties compared to the standard isotopologue arises from the change in vibrational frequencies due to the heavier deuterium (B1214612) atoms. According to the principles of quantum mechanics, a chemical bond has a non-zero energy even at absolute zero, known as the zero-point vibrational energy (ZPVE). The ZPVE is lower for a C-D bond than for a C-H bond.

| Property | 4-Methoxyacetophenone (H-Isomer) | 4-Methoxyacetophenone-d3 (D-Isomer) | Comment |

|---|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower | C-D bonds have lower vibrational frequencies than C-H bonds. |

| Standard Enthalpy (H°) | Reference Value | Slightly Lower | Primarily due to the lower ZPVE of the deuterated compound. |

| Standard Entropy (S°) | Reference Value | Slightly Higher | The heavier mass of deuterium can lead to a small increase in entropy. |

| Gibbs Free Energy (G°) | Reference Value | Slightly Lower | Indicates slightly greater thermodynamic stability for the deuterated isomer. |

Electronic Structure and Reactivity Descriptors for Deuterated Systems

The electronic properties of a molecule are key to understanding its reactivity. Isotopic substitution with deuterium does not alter the electronic configuration, so the electronic structure and reactivity descriptors for 4-Methoxyacetophenone-d3 are expected to be nearly identical to those of the non-deuterated molecule. frontiersin.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater willingness to donate electrons, making the molecule a better nucleophile.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, making the molecule a better electrophile.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. physchemres.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Computational studies on 4-Methoxyacetophenone, using DFT at the B3LYP/6-311++G(d,p) level, have determined these energy values. ijrat.org

| Parameter | Energy (Gas Phase) [eV] | Energy (Ethanol Solvent) [eV] |

|---|---|---|

| EHOMO | -5.99 | -5.87 |

| ELUMO | -1.61 | -1.57 |

| Energy Gap (ΔE) | 4.38 | 4.30 |

The moderate energy gap suggests that 4-Methoxyacetophenone is a relatively stable molecule.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of 4-Methoxyacetophenone. ijarset.comconicet.gov.ar

Chemical Potential (μ) : Represents the "escaping tendency" of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. youtube.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). mdpi.com

Nucleophilicity (ε) : While several definitions exist, it can be estimated from the HOMO energy. A higher (less negative) HOMO energy corresponds to greater nucleophilicity.

Using the gas phase energy values from Table 2, these descriptors can be calculated for 4-Methoxyacetophenone.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.80 | Indicates the tendency of electrons to escape the molecule. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.19 | A relatively high value, suggesting good kinetic stability. |

| Softness (S) | 1 / η | 0.46 | The reciprocal of hardness. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.30 | Classifies the molecule as a moderate electrophile. |

These theoretical investigations provide a detailed picture of the molecular and electronic properties of 4-Methoxyacetophenone and, by extension, its deuterated forms. They confirm its stability and provide quantitative measures of its reactivity, which are invaluable for predicting its behavior in various chemical environments.

Compound Name Reference Table

| Abbreviation/Common Name | Systematic Name |

|---|---|

| 4-Methoxyacetophenone (4-MAP) | 1-(4-methoxyphenyl)ethan-1-one |

| 4-Methoxyacetophenone-d3 (4-MAP-d3) | 1-(4-(methoxy-d3)phenyl)ethan-1-one |

Natural Bond Orbital (NBO) Analysis of Bonding and Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonds. researchgate.netlivecomsjournal.org This approach provides a quantitative description of the "natural Lewis structure" of a molecule. By examining the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds), NBO analysis elucidates hyperconjugative and charge-transfer interactions that contribute to molecular stability. rsc.orgrsc.org

In the context of 4-methoxyacetophenone derivatives, such as its thiosemicarbazone, NBO analysis helps to elucidate the intermolecular interactions, particularly hydrogen bonds, that govern the formation of molecular complexes. It identifies the specific lone pair orbitals that act as hydrogen bond acceptors and the antibonding orbitals of X-H bonds that act as acceptors, quantifying the energy of these crucial non-covalent interactions. researchgate.net

Table 1: Key Concepts in NBO Analysis

| NBO Concept | Description | Significance |

|---|---|---|

| Natural Atomic Orbitals (NAOs) | Basis orbitals with maximum electron density around an atomic center. | Provides a more chemically intuitive picture of atomic orbitals within a molecule. |

| Natural Bond Orbitals (NBOs) | Localized orbitals representing bonds (σ, π) and lone pairs (LP). researchgate.net | Corresponds to the classical Lewis structure representation of a molecule. chemrxiv.org |

| Donor-Acceptor Interactions | Interactions between a filled Lewis-type NBO (donor) and an empty non-Lewis-type NBO (acceptor). researchgate.net | Explains delocalization effects and deviations from the idealized Lewis structure. |

| Stabilization Energy E(2) | The energy lowering associated with a specific donor-acceptor interaction, calculated via second-order perturbation theory. rsc.org | Quantifies the strength of hyperconjugative and charge-transfer interactions. |

Analysis of Intra- and Intermolecular Interactions

Bader's Atoms in Molecules (AIM) Theory for Electron Density Analysis

Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for partitioning a molecule's electron density (ρ) to define atoms and the chemical bonds between them. asianpubs.org The theory is based on a topological analysis of the electron density scalar field. Critical points in this field, where the gradient of the electron density is zero (∇ρ = 0), correspond to structural elements of the molecule. asianpubs.org

A key element in AIM is the Bond Critical Point (BCP), a (3, -1) critical point found between two attractors (nuclei) that are linked by a bond path. The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond. For example, the value of the electron density (ρ(r)) and the sign and magnitude of its Laplacian (∇²ρ(r)) at the BCP are used to distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.

In a theoretical study of 4-methoxyacetophenone thiosemicarbazone (MAPTSC) binding to iron(III) protoporphyrin IX (Fe(III)PPIX), QTAIM analysis was employed to characterize the interactions. The analysis revealed MAPTSC-Fe(III) coordinate bonds and strong hydrogen bonds that are crucial for the stability of the resulting complex.

Noncovalent Interaction (NCI) Index Analysis for Weak Interactions

The Noncovalent Interaction (NCI) index is a computational tool used to visualize and analyze weak, non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). NCI analysis identifies regions of low electron density and a small reduced density gradient, which are characteristic of non-covalent interactions.

The resulting NCI isosurfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between stabilizing (attractive) and destabilizing (repulsive) interactions.

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weaker, delocalized interactions such as van der Waals forces.

Red surfaces indicate repulsive interactions, such as steric clashes.

In the investigation of the Fe(III)PPIX-MAPTSC complex, NCI analysis was crucial in revealing that the binding is stabilized by a subtle interplay of weak noncovalent interactions, which are predominantly dispersive-like van der Waals interactions between the two molecules.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies for Bonding Characterization

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analysis tools that provide a powerful and intuitive way to visualize electron localization in a molecule. ELF measures the likelihood of finding an electron near a reference electron with the same spin, essentially mapping electron pair probability. LOL provides information on the gradient of localized orbitals. Both functions are based on the kinetic energy density and help to distinguish core electrons, covalent bonds, and lone pairs.

The values of ELF and LOL typically range from 0.0 to 1.0. High values (approaching 1.0) signify strong electron localization, characteristic of covalent bonds and lone pairs. Lower values indicate regions of electron delocalization. These methods have been used to enhance the understanding of bonding at a molecule's active sites.

Theoretical Studies of Binding Interactions (e.g., with biological targets like iron(III) protoporphyrin IX, utilizing 4-methoxyacetophenone thiosemicarbazone (D3))

Thiosemicarbazones, including derivatives of 4-methoxyacetophenone, are known for their pharmacological properties. A key aspect of understanding their mechanism of action, for example as antimalarial agents, involves studying their binding interactions with biological targets. One such target is iron(III) protoporphyrin IX (Fe(III)PPIX), a detoxification product in the malaria parasite.

A detailed computational study investigated the interaction between the thione and thiol tautomers of 4-methoxyacetophenone thiosemicarbazone (MAPTSC) and Fe(III)PPIX using dispersion-corrected density functional theory (DFT-D3). The study aimed to elucidate how MAPTSC might inhibit hemozoin formation, a crucial process for parasite survival.

The calculations showed that the binding between MAPTSC and Fe(III)PPIX is energetically favorable, as indicated by negative binding energies, enthalpies, and Gibbs free energies. The primary interactions stabilizing the complex were identified as:

Coordinate Bonds: Formed between the thionic sulfur or thiol sulfur of MAPTSC and the central iron atom of Fe(III)PPIX.

Hydrogen Bonds: Strong N-H···O hydrogen bonds form between the amino group of MAPTSC and the carboxylate group on a propionate (B1217596) side chain of Fe(III)PPIX.

Van der Waals Interactions: A network of weaker, noncovalent van der Waals forces further stabilizes the complex across the broader surfaces of the molecules.

These computational findings provide a detailed atomic-level model of the binding interaction, supporting the hypothesis that MAPTSC's therapeutic effect stems from its ability to bind to Fe(III)PPIX and disrupt its detoxification pathway.

Table 2: Summary of Computational Findings for Fe(III)PPIX-MAPTSC Interactions

| Analysis Method | Key Findings |

|---|---|

| DFT-D3 | Negative binding energies, enthalpies, and Gibbs free energies indicate stable complex formation. |

| QTAIM | Confirmed the presence of MAPTSC-Fe(III) coordinate bonds and strong N-H···O hydrogen bonds. |

| NCI Index | Revealed that weak, dispersive-like van der Waals interactions play a significant role in stabilizing the complex. |

| ELF & LOL | Characterized the bonding nature, confirming covalent and hydrogen bond interactions. |

Computational Elucidation of Reaction Mechanisms for Deuteration

The deuteration of 4-methoxyacetophenone, specifically at the methyl group to form the D3 isotopologue, is a classic example of hydrogen-deuterium exchange at an α-carbon. The computational elucidation of this mechanism would focus on the well-established pathway of keto-enol tautomerism. This process is catalyzed by either acid or base.

The key mechanistic steps that would be investigated computationally are:

Proton Abstraction: In a basic medium (e.g., using NaOD in D₂O), a deuteroxide ion (OD⁻) abstracts an α-proton from the methyl group of 4-methoxyacetophenone. This is typically the rate-determining step. Computational modeling would determine the transition state structure and activation energy for this step.

Enolate Formation: The abstraction of the proton results in the formation of a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the carbonyl oxygen.

Deuteron (B1233211) Transfer: The enolate anion is then quenched by a deuterium source, such as a D₂O molecule, which adds a deuteron to the α-carbon, resulting in the monodeuterated product.

Repeated Exchange: The process repeats until all three α-protons have been exchanged for deuterium, yielding the final 4-methoxyacetophenone-d3 product.

Computational studies on similar ketones, like acetone (B3395972) and acetylacetone, have confirmed that deuterium exchange proceeds through this keto-enol/enolate pathway. A full kinetic analysis using computational methods would involve mapping the potential energy surface for the entire reaction sequence, identifying all intermediates and transition states, and calculating the corresponding free energy barriers to understand the reaction kinetics and thermodynamics.

Potential Energy Surface (PES) Mapping for H/D Exchange Pathways

Potential Energy Surface (PES) mapping is a fundamental computational tool used to visualize the energy of a molecule or a system of reacting molecules as a function of their geometry. For a chemical reaction, the PES illustrates the energetic landscape that connects reactants, transition states, intermediates, and products. The lowest energy path along this surface represents the most probable reaction pathway.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to map the PES for the hydrodeoxygenation (HDO) of acetophenone (B1666503) on catalyst surfaces, which serves as an excellent model for understanding the H/D exchange pathways relevant to the deuteration of 4-methoxyacetophenone. The HDO of acetophenone to ethylbenzene (B125841) on a Palladium (Pd) (111) surface, for instance, involves several key steps of hydrogen addition. dtu.dk These steps are analogous to the initial stages of deuterium incorporation into the keto group.

The reaction pathway typically begins with the adsorption of the acetophenone molecule onto the catalyst surface. The subsequent steps involve the sequential transfer of hydrogen (or deuterium) atoms from the catalyst surface to the carbonyl group. The energy profile for this conversion reveals the relative stability of intermediates and the energy barriers for each step. dtu.dk

A representative energy profile for the conversion of acetophenone on a Pd(111) surface shows that the process is a sequence of hydrogenation steps. dtu.dk The initial adsorption of acetophenone is followed by the hydrogenation of the carbonyl oxygen and carbon, proceeding through various intermediates. Mapping these pathways is crucial for identifying the most energetically favorable route for deuterium incorporation. For 4-methoxyacetophenone, the presence of the electron-donating methoxy group at the para position would electronically influence the aromatic ring and the carbonyl group, potentially altering the energetics of the PES compared to unsubstituted acetophenone, though the fundamental steps are expected to be similar.

Table 1: Calculated Energy Profile for Key Intermediates in Acetophenone Conversion on Pd(111) Surface (Note: Energies are relative to the initial state (IS) of adsorbed acetophenone and surface hydrogen. Data is based on the acetophenone model system.)

| Step | Intermediate State (IS) | Final State (FS) | Activation Barrier (kJ/mol) |

| 1 | Adsorbed Acetophenone + H | Adsorbed C6H5C(OH)CH3 | 78 |

| 2 | Adsorbed C6H5C(OH)CH3 + H | Adsorbed C6H5CH(OH)CH3 | 65 |

Source: Adapted from computational data on acetophenone hydrodeoxygenation. dtu.dk

Transition State Characterization for Deuterium Incorporation Reactions

For the deuteration of 4-methoxyacetophenone, the key transition states are associated with the transfer of deuterium atoms to the carbonyl group. Computational methods allow for the precise location of these saddle points on the PES and the calculation of their corresponding activation energies (energy barriers).

In the model system of acetophenone hydrogenation on a Pd(111) surface, DFT calculations have identified the activation barriers for the sequential hydrogen addition steps. dtu.dk

First Deuterium Addition: The initial step is the transfer of a deuterium atom from the palladium surface to the carbonyl oxygen of the adsorbed acetophenone, forming a C6H5C(OD)CH3 intermediate. This step must overcome a significant activation barrier. dtu.dk

Second Deuterium Addition: The subsequent step involves the addition of a second deuterium atom to the carbonyl carbon, leading to the formation of the deuterated alcohol, C6H5CD(OD)CH3. This step also has a characteristic transition state and activation energy. dtu.dk

The activation energy for the initial hydrogenation of the carbonyl group in acetophenone to be 78 kJ/mol. dtu.dk The subsequent hydrogenation step to form the alcohol has a lower barrier of 65 kJ/mol. dtu.dk These values provide a quantitative measure of the energetic hurdles for each deuterium incorporation step. The geometry of the transition state typically shows the partial formation of the new bond (e.g., O-D or C-D) and the partial breaking of the deuterium's bond to the catalyst surface. For 4-methoxyacetophenone, the electron-donating nature of the methoxy group would likely stabilize positive charge development on the aromatic ring, which could influence the stability of the transition states and thus alter the activation barriers compared to acetophenone.

Adsorption Energy Calculations and Modeling of Surface Reaction Pathways

The first step in any heterogeneously catalyzed reaction, including deuterium exchange, is the adsorption of the reactant molecule onto the catalyst surface. The adsorption energy—the energy change when a molecule binds to the surface—is a critical parameter that determines the strength of the interaction. nih.gov If the interaction is too weak, the molecule will not remain on the surface long enough to react. If it is too strong, the product may not desorb, leading to catalyst poisoning.

DFT calculations are widely used to determine the adsorption energies of molecules on various catalyst surfaces, such as platinum (Pt) and palladium (Pd). conicet.gov.arphyschemres.org For 4-methoxyacetophenone, several interactions must be considered: the adsorption of the aromatic ring, the carbonyl group, and the methoxy group.

Acetophenone Adsorption: Studies on acetophenone show it can adsorb on metal surfaces through its carbonyl group and/or the phenyl ring. On Pd/Pt(111) surfaces, acetophenone has been shown to adsorb and participate in electrocatalytic hydrogenation. acs.org

Hydrogen/Deuterium Adsorption: The dissociative chemisorption of D2 on the metal surface to form adsorbed deuterium atoms (D*) is a prerequisite. DFT studies on Pt(111) show that hydrogen adsorption is energetically favorable, with adsorption energies for a single hydrogen atom being significant. conicet.gov.arphyschemres.org

Methoxy Group Adsorption: The methoxy group (–OCH3) can also interact with the catalyst surface. DFT calculations for methoxy adsorption on a pure Pt(111) surface yield a binding energy of -1.571 eV, indicating a strong interaction.

D₂(gas) + 2M ⇌ 2D* (adsorbed)

C₉H₁₀O(gas) + M ⇌ C₉H₁₀O* (adsorbed)

C₉H₁₀O* + D* ⇌ C₉H₁₀DO*

C₉H₁₀DO* + D* ⇌ C₉H₁₀D₂O*

C₉H₁₀D₂O* ⇌ C₉H₁₀D₂O(gas) + M

DFT calculations provide the energies for each adsorbed species (*) and the transition state energies for each surface reaction step, allowing for a comprehensive model of the catalytic cycle.

Table 2: Representative Calculated Adsorption Energies of Relevant Species on Platinum (Pt) Surfaces (Note: These are generalized values from different studies and serve as estimates for modeling purposes.)

| Species | Surface | Adsorption Energy (kJ/mol) | Adsorption Site |

| H (atomic) | Pt(111) | -373 | Hollow |

| H₂ (molecular) | Pt(111) | -19.4 | Hollow |

| Acetophenone | PdML/Pt(111) | - | (Blocks H adsorption sites) |

| Methoxy | Pt(111) | -151.6 (-1.571 eV) | - |

Sources: physchemres.orgacs.org

Reaction Mechanisms and Kinetic Studies Involving 4 Methoxyacetophenone D3

Mechanistic Investigations of Deuteration Reactions

The substitution of hydrogen with its isotope deuterium (B1214612) in 4-methoxyacetophenone is a key area of research, providing insights into reaction pathways and catalytic processes.

The deuteration of 4-methoxyacetophenone in the presence of a deuterium source like deuterium oxide (D2O) and a catalyst follows a multi-step reaction pathway. thalesnano.com This process involves a series of competitive and successive reactions, including isotope exchange, addition, and deoxygenation.

Initial H/D exchange reactions occur at different positions on the molecule. The methyl group of the acetyl moiety and the aromatic ring protons undergo this exchange. This is followed by the deuteration of the carbonyl group, which involves the addition of deuterium across the C=O bond to form a deuterated alcohol intermediate. Subsequent deoxygenation of this intermediate can also occur, leading to the formation of different deuterated products. organic-chemistry.org The reaction conditions and the nature of the catalyst play a crucial role in determining the dominant reaction pathway and the final product distribution.

It has been noted in studies of similar ketones that the hydrogen atoms of a methyl group can be released during the reaction, which can then undergo isotopic exchange with the deuterated solvent. nih.gov This can lead to an erosion of the deuterium label in the final product. nih.gov

The efficiency of heterogeneous catalysts, such as palladium supported on carbon (Pd/C), in deuteration reactions is significantly influenced by the physicochemical properties of the catalyst surface. The wettability of the carbon support and the electronic properties of the palladium nanoparticles are critical factors.

Surface wettability affects the mass transfer of reactants and products to and from the active catalytic sites. In aqueous media like D2O, a hydrophilic support can facilitate better interaction with the solvent, potentially enhancing reaction rates.

The electron-rich character of the palladium nanoparticles is also a key determinant of catalytic activity. The electronic state of palladium influences its ability to activate C-H bonds in the substrate and the D-D bond in the deuterium source. The nature of the support material can modulate the electronic density of the palladium, thereby tuning its catalytic performance for specific deuteration reactions.

Palladium-catalyzed C-H activation is a powerful strategy for the selective functionalization of organic molecules. nih.govresearchgate.netnih.gov In the context of deuteration, a directing group within the substrate can guide the palladium catalyst to a specific C-H bond, enabling its selective cleavage and replacement with a C-D bond. nih.govumich.eduaminer.org

Surface Chemistry and Adsorption Dynamics of 4-Methoxyacetophenone on Materials

The interaction of 4-methoxyacetophenone with solid surfaces is fundamental to various applications, including catalysis and materials science.

The adsorption of 4-methoxyacetophenone on a silicon (001) surface can occur through two primary modes: chemisorption and physisorption. The dominant mode is dictated by the surface condition of the silicon. On a clean, reactive Si(001) surface, chemisorption is the favored process. This involves the formation of a covalent bond between the carbonyl group of the 4-methoxyacetophenone molecule and the silicon surface atoms.

Conversely, on a hydrogen-passivated Si(001) surface, the reactivity is significantly reduced. In this case, 4-methoxyacetophenone interacts with the surface via weaker van der Waals forces, leading to physisorption. In this mode, the molecule is physically adsorbed onto the surface without the formation of a chemical bond.

Under certain conditions, such as elevated temperatures or on catalytically active surfaces, the methoxy (B1213986) group of 4-methoxyacetophenone can undergo dissociation. This process involves the cleavage of the C-O bond of the methoxy group, which can lead to the formation of surface-bound species.

If a deuterium source is present in the system, this dissociation can be a key step in facilitating H/D exchange reactions. The reactive fragments generated on the surface can recombine with deuterium atoms, leading to the incorporation of deuterium into the molecule. Furthermore, these surface-bound species can undergo condensation reactions with each other, forming new, larger molecules that may also be deuterated. The specific pathways for these surface reactions are highly dependent on the nature of the surface, the reaction temperature, and the presence of co-adsorbed species.

Influence of Surface Pretreatment and Coverage on Adsorbate Selectivity

In heterogeneous catalysis, the interaction between a reactant, such as 4-Methoxyacetophenone, and the catalyst surface is paramount in determining both the rate and selectivity of a reaction. Surface pretreatment and the degree of adsorbate coverage are critical factors that can be manipulated to control the reaction outcome.